molecular formula C7H18NO3P B15073633 Diethylphosphoramidic acid ethyl methyl ester CAS No. 89893-77-6

Diethylphosphoramidic acid ethyl methyl ester

Cat. No.: B15073633
CAS No.: 89893-77-6
M. Wt: 195.20 g/mol
InChI Key: WPUSVRJHXIUPHQ-UHFFFAOYSA-N
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Description

Diethylphosphoramidic acid ethyl methyl ester (IUPAC name: Ethyl methyl ethyl(propan-2-yl)phosphoramidoate) is a phosphoramidate ester characterized by a central phosphorus atom bonded to an ethyl group, a methyl ester, and two amine substituents (ethyl and isopropyl groups). Its molecular formula is C₈H₂₀NO₃P, with an average molecular mass of 209.22 g/mol. This compound belongs to the organophosphorus family, which is notable for its applications in agrochemicals, pharmaceuticals, and chemical synthesis due to tunable reactivity and biological interactions .

Phosphoramidates like this compound are structurally distinct from phosphonates (which feature a direct P–C bond) and phosphates (P–O bonds).

Properties

CAS No.

89893-77-6

Molecular Formula

C7H18NO3P

Molecular Weight

195.20 g/mol

IUPAC Name

N-[ethoxy(methoxy)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C7H18NO3P/c1-5-8(6-2)12(9,10-4)11-7-3/h5-7H2,1-4H3

InChI Key

WPUSVRJHXIUPHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphoramidic acid ethyl methyl ester can be synthesized through various methods. One common approach involves the reaction of diethylphosphoramidic acid with ethyl methyl alcohol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently . Another method involves the use of acyl chlorides or acid anhydrides, which react with alcohols to form esters .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphoramidic acid ethyl methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Grignard reagents or other nucleophiles.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters and alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phosphoramidate Class

a) Phosphoramidic Acid, Ethyl (1-Methylethyl)-, Ethyl Methyl Ester
  • Molecular Formula: C₈H₂₀NO₃P
  • Key Features : Shares the same phosphoramidate backbone but differs in substituent arrangement (ethyl and isopropyl amine groups).
  • Applications: Used in organophosphate research and as a precursor for nerve agent analogs .
b) Diethyl N,N-Dipropylphosphoramidate
  • Molecular Formula: C₈H₂₀NO₃P (hypothetical, based on substituents)
  • Key Features : Substituted with two propyl amine groups instead of ethyl/isopropyl.
  • Properties : Increased steric hindrance may reduce reactivity toward nucleophiles compared to the target compound.

Phosphonate Derivatives

a) Methyl Diethylphosphonoacetate
  • Molecular Formula : C₇H₁₅O₅P
  • Molecular Weight : 210.166 g/mol
  • Key Features : Phosphonate ester with a methoxycarbonylmethyl group.
  • Properties: High polarity due to the ester moiety; undergoes hydrolysis to yield phosphonoacetic acid, a chelating agent.
  • Applications : Intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions .
b) Diethyl 4-Methoxybenzylphosphonate
  • Molecular Formula : C₁₂H₁₉O₅P
  • Molecular Weight : 286.24 g/mol
  • Key Features : Aromatic 4-methoxybenzyl substituent.
  • Properties : Lipophilic and stable under acidic conditions; used in Suzuki-Miyaura coupling reactions.
  • Applications : Catalyst in material science and medicinal chemistry .
c) Diethyl Iodomethylphosphonate
  • Molecular Formula : C₅H₁₁IO₃P
  • Molecular Weight : 277.02 g/mol
  • Key Features : Iodomethyl group acts as a reactive leaving group.
  • Properties : High electrophilicity; participates in alkylation and cross-coupling reactions.
  • Applications: Synthesis of organoiodine compounds and bioactive molecules .

Other Esters with Functional Groups

a) Caffeic Acid Methyl Ester
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Features: Phenolic methyl ester derived from caffeic acid.
  • Properties : Antioxidant and anti-inflammatory activity; structurally unrelated to phosphorus esters.
  • Applications : Studied for neuroprotective effects in RAW264.7 macrophage models .
b) Fatty Acid Methyl Esters (FAMEs)
  • Example : Palmitic acid methyl ester (C₁₇H₃₄O₂)
  • Key Features : Biodiesel components with long hydrocarbon chains.
  • Applications : Biofuel production and lipid analysis via GC-MS .

Comparative Analysis: Key Parameters

Physicochemical Properties

Compound Water Solubility LogP Reactivity
Diethylphosphoramidic acid ethyl methyl ester Low ~1.5 Hydrolytically stable; moderate
Methyl Diethylphosphonoacetate Moderate 0.8 Prone to ester hydrolysis
Diethyl Iodomethylphosphonate Low 2.1 High (iodide leaving group)
Caffeic Acid Methyl Ester Insoluble 2.5 Antioxidant; no phosphorus reactivity

Biological Activity

Diethylphosphoramidic acid ethyl methyl ester (DEPA) is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article explores the biological activity of DEPA, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following chemical structure:

  • Molecular Formula : C7H16N1O3P
  • Molecular Weight : 189.18 g/mol

The compound features a phosphoramidic backbone with ethyl and methyl ester groups, which contribute to its reactivity and biological properties.

DEPA exhibits various biological activities primarily through its interaction with enzymes and receptors. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : DEPA has been shown to inhibit certain enzymes involved in metabolic pathways, which may affect the synthesis of fatty acids and other biomolecules .
  • Antimicrobial Properties : Studies have indicated that DEPA possesses antimicrobial activity against various pathogens, making it a candidate for agricultural applications as a pesticide or herbicide .
  • Neurotoxic Effects : As an organophosphate derivative, DEPA may exhibit neurotoxic effects similar to other compounds in this class, potentially affecting cholinergic signaling pathways .

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the efficacy of DEPA against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in agricultural settings.
  • Neurotoxicity Assessment :
    In a controlled study involving rat models, exposure to DEPA resulted in observable neurotoxic symptoms such as muscle twitching and coordination loss at high doses. The study highlighted the need for caution in handling organophosphorus compounds due to their potential toxicity .
  • Enzyme Inhibition Studies :
    Research on the inhibitory effects of DEPA on carboxylesterases revealed that it could significantly inhibit enzyme activity in liver microsomes, which are crucial for drug metabolism. The inhibition was found to be dose-dependent, indicating that DEPA could interfere with the metabolism of various xenobiotics .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
NeurotoxicMuscle twitching at high doses
Enzyme InhibitionSignificant inhibition of carboxylesterases

Table 2: Toxicological Profile of DEPA

Toxicity TypeEffect DescriptionReference
Acute ToxicitySymptoms include headache, dizziness
Chronic ExposurePotential long-term neurological effects
Environmental ImpactPossible toxicity to non-target species

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